N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine, phenyl, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide are KRAS G12C , acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These targets play crucial roles in various biological processes. KRAS G12C is a common mutation in cancers, while AChE and BChE are key enzymes in nerve signal transmission. LOX is involved in the metabolism of fatty acids.
Mode of Action
This compound acts as a covalent inhibitor , forming a covalent bond with its targets, which leads to the inhibition of their activity. It has been found to be a potent anticancer agent for KRAS G12C-mutated cells . It also inhibits AChE, BChE, and LOX , thereby affecting nerve signal transmission and fatty acid metabolism.
Biochemical Pathways
The inhibition of AChE and BChE by this compound affects the cholinergic pathway , which is crucial for nerve signal transmission . Its inhibition of LOX affects the arachidonic acid pathway , which is involved in inflammation and other immune responses . The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival .
Result of Action
The inhibition of KRAS G12C by this compound can lead to the suppression of cancer cell proliferation . The inhibition of AChE and BChE can affect nerve signal transmission, while the inhibition of LOX can affect inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 2-bromobenzaldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then coupled with 3-(1H-pyrazol-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
- N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)acetamide
Uniqueness
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both imidazo[1,2-a]pyridine and pyrazole rings, which confer distinct biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for drug discovery and development.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-16H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZTUZZYCHUXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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